2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide
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Overview
Description
“2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a pyridazine ring, and a thioether linkage, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide” typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with the pyridazine intermediate.
Thioether Linkage Formation: The thioether linkage is formed by reacting the intermediate with a thiol reagent.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyridazines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of “2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide” would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide
- N-(2-methoxybenzyl)acetamide
- 6-(furan-2-yl)pyridazine derivatives
Uniqueness
“2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide” is unique due to the combination of its furan and pyridazine rings, thioether linkage, and methoxybenzyl group. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-15-6-3-2-5-13(15)11-19-17(22)12-25-18-9-8-14(20-21-18)16-7-4-10-24-16/h2-10H,11-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSXNLNDEAMTEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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